molecular formula C18H19D3O2 B1164107 17β-Trenbolone-16,16,17-d3

17β-Trenbolone-16,16,17-d3

Cat. No.: B1164107
M. Wt: 273.38
Attention: For research use only. Not for human or veterinary use.
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Description

17β-Trenbolone-16,16,17-d3 is a deuterium-labeled isotopologue of the potent anabolic steroid 17β-trenbolone, specifically designed for use as an internal standard in advanced analytical chemistry and metabolic research. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and related methodologies, where it enables highly accurate and reliable quantification of trenbolone and its metabolites by correcting for variability in sample preparation and instrument response. The incorporation of three deuterium atoms at the 16,16,17 positions provides a distinct mass shift that allows for clear differentiation from the endogenous analyte while maintaining nearly identical chemical properties. This is crucial for sensitive and specific detection in complex biological matrices such as urine, serum, and tissue samples. In veterinary and agricultural research, this compound is invaluable for tracking the metabolic fate and residue depletion of trenbolone acetate, a widely used growth promoter in livestock . From a pharmacological and biochemical perspective, 17β-trenbolone is a potent agonist of the androgen receptor (AR), leading to strong anabolic effects such as increased muscle mass and feed efficiency . Studies in cattle have shown that trenbolone implants elevate circulating levels of hormones like IGF-I, which contributes to its growth-promoting properties . Furthermore, research indicates that 17β-trenbolone can cross the blood-brain barrier, and studies in rodent models have associated its exposure with neurotoxic effects, including the induction of neuronal apoptosis and alterations in proteins linked to neurodegenerative pathways . A specific study also found it can exacerbate neuroinflammation and dopaminergic neuron loss in a mouse model of Parkinson's disease . This compound is strictly for research purposes in analytical chemistry, environmental science, pharmacology, and toxicology. It is NOT intended for human or veterinary diagnostic or therapeutic use, nor for administration to humans or animals. All necessary permits for the purchase and handling of controlled substances are the sole responsibility of the buyer.

Properties

Molecular Formula

C18H19D3O2

Molecular Weight

273.38

Origin of Product

United States

Synthesis and Isotopic Purity Assessment of 17β Trenbolone 16,16,17 D3

Strategic Approaches to Deuterated Steroid Synthesis for Research Applications

The synthesis of deuterated steroids for research is a strategic endeavor aimed at improving the analytical properties of these molecules for use in metabolic, pharmacokinetic, and toxicological studies. nih.govucsb.edu Deuterium (B1214612) labeling provides a powerful tool for tracing the metabolic fate of steroids and serves as an ideal internal standard for quantitative analysis by mass spectrometry. rsc.orgprinceton.edu

General strategies for the synthesis of deuterated steroids often involve multi-step processes starting from readily available steroid precursors. nih.govresearchgate.net Key synthetic transformations include:

Isotope Exchange Reactions: Base-catalyzed exchange reactions using deuterium oxide (D₂O) can introduce deuterium atoms at specific, activated positions on the steroid scaffold. nih.gov

Reduction with Deuterated Reagents: The use of deuterated reducing agents, such as sodium borodeuteride (NaBD₄), is a common method for introducing deuterium atoms during the reduction of carbonyl groups. researchgate.net

Starting from Deuterated Precursors: Building the steroid skeleton from smaller, already deuterated starting materials is another viable, albeit often more complex, approach.

These methods allow for the precise placement of deuterium atoms, creating isotopically labeled steroids with high isotopic enrichment, which is crucial for their application in sensitive analytical methods. nih.govresearchgate.net

Specific Methodologies for the Preparation of 17β-Trenbolone-16,16,17-d3

The preparation of 17β-Trenbolone-16,16,17-d3 involves a targeted synthetic sequence designed to introduce three deuterium atoms at the C16 and C17 positions of the trenbolone (B1683226) molecule. The synthesis typically begins with a suitable steroid precursor, such as nandrolone (B1676933) or testosterone. smolecule.com

A common synthetic route involves several key steps:

Precursor Modification: The synthesis often starts with chemical modifications to a precursor molecule to prepare it for the key dehydrogenation and deuteration steps. smolecule.com

Dehydrogenation: A critical step is the introduction of the characteristic triene system of trenbolone. This can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under anhydrous conditions to create the conjugated double bonds. smolecule.com

Deuterium Labeling: The introduction of deuterium at the 16 and 17 positions is a crucial and challenging step. This may involve a sequence of oxidation of the 17-hydroxyl group to a ketone, followed by a base-catalyzed enolization in the presence of a deuterium source (like D₂O) to exchange the protons at C16 for deuterium. Subsequent reduction of the 17-keto group with a deuterated reducing agent, such as sodium borodeuteride, introduces the final deuterium atom at the 17α position, which is then epimerized to the desired 17β-configuration.

Purification: The final synthesized compound is subjected to rigorous purification, typically using high-performance liquid chromatography (HPLC), to ensure high chemical purity for its use as an analytical standard. smolecule.com

Analytical Characterization of Isotopic Purity and Chemical Identity

In ¹H NMR, the disappearance or significant reduction of signals corresponding to the protons at the C16 and C17 positions provides strong evidence of successful deuteration. researchgate.netrsc.org The integration of the remaining proton signals relative to a known internal standard can be used to quantify the percentage of deuterium incorporation. rsc.org

²H NMR provides direct detection of the deuterium nuclei. wikipedia.org A strong signal in the ²H NMR spectrum at the chemical shifts corresponding to the C16 and C17 positions confirms the presence and location of the deuterium labels. sigmaaldrich.com While ²H NMR has lower resolution than ¹H NMR, it is highly specific for deuterated compounds. wikipedia.org

Table 1: NMR Spectroscopy in the Analysis of 17β-Trenbolone-16,16,17-d3

Technique Purpose Expected Observation
¹H NMR Confirm deuterium incorporation and structural integrity. Disappearance or reduction of proton signals at C16 and C17.

| ²H NMR | Directly detect and confirm the presence of deuterium. | Strong signals at chemical shifts corresponding to C16 and C17. |

Mass spectrometry (MS) is a critical technique for determining the isotopic enrichment and verifying the molecular weight of the deuterated compound. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.govresearchgate.net

When analyzing 17β-Trenbolone-16,16,17-d3 by MS, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled 17β-trenbolone. By examining the isotopic cluster of the molecular ion, the relative abundance of the d₀, d₁, d₂, and d₃ species can be determined, which allows for the calculation of the isotopic purity. rsc.orgnih.gov Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for this analysis. washington.edufrontiersin.org

Table 2: Mass Spectrometry Data for Trenbolone Isotopologues

Compound Nominal Mass (m/z) Description
17β-Trenbolone 270 Unlabeled compound
17β-Trenbolone-d₁ 271 Compound with one deuterium atom
17β-Trenbolone-d₂ 272 Compound with two deuterium atoms

| 17β-Trenbolone-16,16,17-d₃ | 273 | Target deuterated compound |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for both the purification of the final product and the assessment of its chemical purity. smolecule.comjfda-online.com By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the desired 17β-Trenbolone-16,16,17-d3 from any unreacted starting materials, non-deuterated trenbolone, and other synthesis byproducts. jfda-online.comfarmjournal.com

The purity of the compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For use as an analytical standard, a chemical purity of >98% is typically required. The retention time of the synthesized compound is also compared to a known standard of unlabeled trenbolone to confirm its identity. farmjournal.com

Table 3: Typical HPLC Parameters for Trenbolone Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile (B52724)/Methanol (B129727)/Water mixture jfda-online.com
Detection UV at ~340 nm jfda-online.com

| Flow Rate | Typically 1 mL/min jfda-online.comfarmjournal.com |

Advanced Analytical Methodologies Employing 17β Trenbolone 16,16,17 D3 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Steroid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise determination of chemical substance quantities. The core principle of IDMS involves adding a known amount of an isotopically enriched standard—in this case, 17β-Trenbolone-16,16,17-d3—to a sample containing the analyte of interest, 17β-trenbolone, and its metabolites. This addition alters the natural isotopic ratio of the analyte in a predictable manner. By measuring the new isotopic ratio using mass spectrometry, the initial concentration of the analyte in the sample can be calculated with high accuracy.

The key advantage of IDMS is its ability to correct for procedural losses that may occur during the extensive sample preparation and analysis process. Because the labeled internal standard (17β-Trenbolone-16,16,17-d3) and the native analyte are chemically identical, any loss experienced by the analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. This co-behavior allows for a highly accurate quantification based on the ratio of the analyte to the internal standard, a value that remains constant despite variations in sample recovery. This makes IDMS particularly powerful for analyzing trace levels of steroids in complex biological and environmental samples.

The application of IDMS using 17β-Trenbolone-16,16,17-d3 is critical for the accurate measurement of trenbolone (B1683226) and its primary metabolites, 17α-trenbolone and trendione (B1210584), in challenging matrices such as agricultural runoff, wastewater, soil, and biological fluids like urine. washington.eduwashington.edu These matrices contain numerous interfering compounds that can affect the analytical signal, a phenomenon known as the matrix effect. The use of a stable isotope-labeled internal standard that co-elutes with the target analytes helps to compensate for these matrix-induced signal suppressions or enhancements. washington.edu

In environmental monitoring, for instance, studies have successfully quantified trenbolone metabolites at nanogram-per-liter (ng/L) levels in storm water runoff from confined animal feeding operations (CAFOs) and at nanogram-per-gram (ng/g) levels in surface soils. washington.edu In one such study, 17β-trenbolone and trendione were detected at concentrations of 31 and 52 ng/L, respectively, in a runoff sample. washington.edu Similarly, in the field of sports anti-doping, IDMS with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for detecting the misuse of trenbolone. nih.govdshs-koeln.de The technique allows for the reliable quantification of trenbolone and its metabolites in urine, providing robust evidence for regulatory bodies. nih.govwada-ama.org

The table below summarizes representative concentrations of trenbolone metabolites found in environmental samples, quantified using methods employing a deuterated internal standard.

AnalyteMatrixConcentrationReference
17β-TrenboloneCAFO Storm Water Runoff31 ng/L washington.edu
TrendioneCAFO Storm Water Runoff52 ng/L washington.edu
17α-TrenboloneCAFO Surface Soil4–6 ng/g (dry weight) washington.edu
17α-TrenboloneAgricultural RunoffUp to 80 mg/day per animal (estimated excretion) washington.edu

The development and validation of analytical methods for trace steroid analysis are governed by stringent protocols to ensure reliability and reproducibility. When using 17β-Trenbolone-16,16,17-d3 as an internal standard, validation assesses parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

For environmental analysis using gas chromatography–tandem mass spectrometry (GC-MS/MS), methods have achieved method detection levels of 0.5–1 ng/L for trenbolone metabolites. washington.edu In these methods, recovery percentages in spiked water samples typically range from 80% to 120%, with relative standard deviations (RSD) for replicate analyses generally below 10%, indicating excellent accuracy and precision. washington.edu For the analysis of solid samples like soil, recoveries for 17α-trenbolone and 17β-trenbolone have been observed at 106% and 105%, respectively. washington.edu

In the context of anti-doping, LC-MS/MS methods validated for trenbolone and related compounds in urine have demonstrated lower limits of detection in the range of 0.3–3 ng/mL. nih.gov Validation studies for these methods report recoveries between 72% and 105%, with intraday and interday precision at or below 20%. nih.gov These validation results underscore the robustness and sensitivity of IDMS methods employing 17β-Trenbolone-16,16,17-d3 for regulatory and research purposes.

The following table presents key validation parameters from a study on the analysis of trenbolone metabolites in environmental matrices.

Validation ParameterMatrixAnalyteValueReference
Method Detection LevelReceiving WatersTrenbolone Metabolites0.5–1 ng/L washington.edu
Method RecoverySpiked Receiving WatersTrenbolone Metabolites80–120% washington.edu
Precision (RSD)Replicate Water SamplesTrenbolone Metabolites<10% washington.edu
Method RecoverySpiked Sand17α-Trenbolone106% (±5.3%) washington.edu
Method RecoverySpiked Sand17β-Trenbolone105% (±3.4%) washington.edu

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical prerequisite for the successful quantification of trenbolone and its metabolites. The goal is to isolate the target analytes from the complex sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of strategy depends heavily on the nature of the matrix, whether it is water, soil, or biological tissue.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of trenbolone metabolites from aqueous samples like environmental waters and urine. washington.eduresearchgate.net The process involves passing the liquid sample, which has been spiked with 17β-Trenbolone-16,16,17-d3, through a cartridge containing a solid adsorbent, typically a C18 (octadecylsilyl) bonded silica. washington.eduresearchgate.net The nonpolar steroid compounds are retained on the C18 sorbent while more polar, water-soluble components of the matrix pass through. The retained analytes are then eluted from the cartridge with a small volume of an organic solvent, such as methanol (B129727). This technique not only isolates the analytes but also provides significant sample concentration.

Liquid-Liquid Extraction (LLE) is another common method, particularly in anti-doping analysis and for more complex sample types. nih.gov After enzymatic hydrolysis to release conjugated steroids, the sample is mixed with an immiscible organic solvent. The steroids partition from the aqueous phase into the organic solvent, which is then collected. This process effectively separates the analytes from water-soluble matrix components like salts and proteins. For tissue samples, such as bovine liver, a multi-phase LLE may be employed where trenbolone residues are partitioned into an acetonitrile (B52724) layer from a water-dichloromethane-hexane mixture.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), steroids often require derivatization to improve their analytical properties. Derivatization converts the polar hydroxyl groups of the steroid molecules into less polar, more volatile, and more thermally stable derivatives. This enhances their chromatographic performance, leading to sharper peaks and better separation.

A common derivatization reagent for trenbolone metabolites is N-methyl-N-(trimethylsilyl)trifluoro-acetamide (MSTFA), often used with a catalyst like iodine (I2). washington.edu This process converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. The use of MSTFA-I2 has been shown to be a vital aspect of quantifying trenbolone metabolites at low concentrations in complex environmental matrices. washington.edu The resulting TMS-derivatives are more amenable to GC analysis and can provide characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis, particularly in GC-MS and LC-MS/MS. These interferences can mask the analyte signal or cause ion suppression/enhancement in the mass spectrometer source.

One effective clean-up strategy for environmental samples involves using a secondary SPE step with a different sorbent, such as Florisil. washington.edu Florisil is a magnesium silicate (B1173343) gel that is effective at retaining polar, interfering compounds from the organic extract. The less polar steroid analytes pass through the Florisil cartridge, resulting in a cleaner sample extract. This reduction of the organic matter matrix is crucial for achieving accurate quantification of trenbolone metabolites at low (sub-30 ng/L) concentrations. washington.edu

Chromatographic Separation Techniques and Optimization

Effective chromatographic separation is fundamental to resolving trenbolone stereoisomers and other related steroids from interfering matrix components prior to mass spectrometric detection. Both gas chromatography (GC) and liquid chromatography (LC) have been extensively utilized for this purpose, with specific methodologies optimized to enhance separation efficiency and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) has been a cornerstone in steroid analysis. However, the analysis of trenbolone and its metabolites by GC presents challenges due to their low volatility and thermal instability. nih.govnih.govwada-ama.orgfrontiersin.org To overcome these issues, derivatization is a necessary step to convert the analytes into more volatile and thermally stable compounds.

A common derivatization approach involves the use of silylating agents. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with the addition of a catalyst like iodine (I2) has been shown to be an effective derivatization reagent for trenbolone metabolites. dshs-koeln.dewashington.eduresearchgate.net This procedure improves the chromatographic behavior of the analytes and enhances their detectability. The use of 17β-Trenbolone-d3 as an internal standard in these methods allows for accurate quantification by compensating for any variability in the derivatization reaction and subsequent GC-MS analysis. washington.eduresearchgate.net

Optimization of GC methods involves careful selection of the capillary column and temperature programming. For the analysis of derivatized trenbolone metabolites, a non-polar or medium-polarity column, such as a DB-17 MS or HP-Ultra 1, is often employed. nih.govfrontiersin.org A typical temperature program starts at a moderate temperature to allow for the introduction of the sample, followed by a gradual ramp to a higher temperature to ensure the elution of all analytes of interest.

Table 1: Exemplary Gas Chromatography (GC) Methodologies for Trenbolone Analysis
ParameterMethod 1Method 2
Internal Standard 17β-Trenbolone-d317β-Trenbolone-d3
Derivatization N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with Iodine (I2)MO-TMS derivatization
GC Column HP-Ultra 1 (17 m x 0.2 mm, 0.11 µm film thickness)CP-SIL 5CB (17m length, i.d. 0.25mm, film thickness 0.12µm)
Injector Temperature Split mode300°C, 1:10 split
Temperature Program Start at 180°C, ramp 3°C/min to 240°C, then 40°C/min to 320°C (hold 2 min)Not specified
Carrier Gas HeliumHelium 0.8mL/min
Reference nih.gov dshs-koeln.de

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of trenbolone and other steroids. nih.govwada-ama.org This is largely due to the ability to analyze these compounds without the need for derivatization, thus avoiding potential artifacts and simplifying sample preparation. frontiersin.org The use of 17β-Trenbolone-16,16,17-d3 as an internal standard is essential for accurate quantification in LC-MS/MS assays. washington.edu

The separation of steroids by LC is typically achieved using reversed-phase chromatography. C18 columns are widely used and provide good retention and separation of a broad range of steroids. niscpr.res.inrivm.nl More recently, biphenyl (B1667301) phases have been shown to offer alternative selectivity for these compounds. nih.gov

The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid like formic acid to improve ionization efficiency in the mass spectrometer. niscpr.res.in Gradient elution, where the proportion of the organic solvent is increased during the run, is commonly employed to effectively separate compounds with a wide range of polarities.

Table 2: Representative Liquid Chromatography (LC) Methodologies for Steroid Analysis
ParameterMethod 1Method 2
Internal Standard 17β-Trenbolone-16,16,17-d3Not specified, but deuterated standards used
LC Column X Terra MS C-18 (2.1 mm × 100 mm; 5 µm)Restek Raptor biphenyl (100 cm × 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% formic acid in waterMilli-Q water
Mobile Phase B 0.1% formic acid in methanolMethanol
Flow Rate Isocratic (A:B - 20:80)0.7 mL/min
Column Temperature 30°C40°C
Reference niscpr.res.in nih.gov

Mass Spectrometric Detection and Quantification Paradigms

Mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of trenbolone and its metabolites at trace levels. The use of 17β-Trenbolone-16,16,17-d3 as an internal standard is integral to all mass spectrometric quantification strategies.

Tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of target analytes in complex matrices. In MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) when multiple transitions are monitored, provides a high degree of specificity and significantly reduces background noise. nih.gov

For trenbolone, the protonated molecule [M+H]+ is typically selected as the precursor ion. Collision-induced dissociation of this ion results in the formation of several characteristic product ions. By monitoring one or more of these transitions, highly selective and sensitive quantification can be achieved. The same transitions, shifted by the mass of the deuterium (B1214612) labels, are monitored for the 17β-Trenbolone-16,16,17-d3 internal standard.

Table 3: Multiple Reaction Monitoring (MRM) Transitions for Trenbolone Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
17β-Trenbolone271199253 rivm.nl
17β-Trenbolone270198226 niscpr.res.in
Methyltrenbolone285.2227.1267.2 dshs-koeln.de

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which can be used for the unambiguous identification and confirmation of analytes. nih.govwada-ama.org Instead of monitoring specific transitions as in MRM, HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass of an ion with a very high degree of precision. nih.govresearchgate.net

This capability is particularly useful for distinguishing target analytes from isobaric interferences, which are compounds that have the same nominal mass but a different elemental composition. By comparing the measured accurate mass to the theoretical exact mass of the compound, a high level of confidence in the identification can be achieved. In metabolism studies, HRMS is invaluable for identifying unknown metabolites of deuterated trenbolone by detecting the characteristic mass shift and determining their elemental composition. nih.govresearchgate.net

Table 4: High-Resolution Mass Spectrometry (HRMS) in Trenbolone Analysis
TechniqueInstrumentationApplicationKey FindingReference
GC-EI-HRMSOrbitrapCharacterization of trenbolone metabolitesFull MS mass spectra of trenbolone-diol metabolites were obtained. nih.gov
LC-ESI-HRMSQ Exactive HF-XIdentification of deuterated trenbolone metabolitesTwenty deuterium-labeled metabolites were identified and characterized. nih.govresearchgate.net
LC-TOF-MSTime-of-FlightConfirmatory analysis of trenboloneAccurate mass measurement can be used for confirmation with mass accuracy better than 3 ppm. researchgate.net

Gas chromatography-thermal conversion-isotope ratio mass spectrometry (GC-TC-IRMS) is a specialized technique used to measure the isotopic composition of elements, such as hydrogen, in a compound. nih.govnih.gov In the context of trenbolone analysis, GC-TC-IRMS is a powerful tool for biotransformation studies involving the administration of deuterated trenbolone. nih.govwada-ama.org

The principle of this technique relies on the selective detection of compounds that have been enriched with deuterium. After chromatographic separation, the analytes are converted to molecular hydrogen (H2) and its deuterated isotopologue (HD). The mass spectrometer then measures the ratio of the ions at m/z 3 (HD+) to m/z 2 (H2+). A significant increase in this ratio indicates the presence of a metabolite derived from the administered deuterated compound. nih.gov This allows for the comprehensive and unambiguous identification of all metabolites, even those that are unexpected or present at very low concentrations. nih.govresearchgate.net

Considerations for Analytical Robustness and Potential Artifacts in Deuterated Steroid Analysis

The use of stable isotope-labeled internal standards, such as 17β-Trenbolone-16,16,17-d3, is a cornerstone of quantitative mass spectrometry, intended to ensure accuracy by compensating for variations during sample preparation and analysis. clearsynth.com However, the chemical nature of deuterated steroids presents specific challenges that require careful consideration to maintain analytical robustness and avoid the generation of erroneous data. Key issues include isotopic instability, chromatographic isotope effects, differential matrix effects, and the formation of analytical artifacts.

Isotopic Stability and Hydrogen-Deuterium Exchange

A primary concern when using deuterated internal standards is the potential for the deuterium labels to exchange with protons from the surrounding solvent or matrix. waters.com This phenomenon, known as hydrogen-deuterium (H-D) exchange, can compromise the integrity of the standard and, consequently, the accuracy of the quantification.

Positional Stability: The stability of the deuterium label is highly dependent on its position within the molecule. In steroids, deuterium atoms located in base-sensitive or enolizable positions are particularly susceptible to exchange. Exposure to acidic or basic solutions during sample preparation or storage should be carefully managed to prevent this exchange. researchgate.net

Consequences of Exchange: The loss of deuterium from the internal standard has significant analytical consequences. If a portion of the deuterated standard loses its label, the measured signal for the internal standard will decrease. This leads to an artificially high analyte-to-internal standard ratio, resulting in the reporting of erroneously elevated concentrations of the target analyte. In a complete exchange scenario, the internal standard would convert to the unlabeled analyte, creating a false positive, though this is often more readily detectable as the internal standard signal would vanish.

Chromatographic Isotope Effects

Ideally, an isotopically labeled internal standard should co-elute perfectly with its non-labeled counterpart. However, the substitution of hydrogen with the heavier deuterium isotope can subtly alter the physicochemical properties of the molecule, such as its lipophilicity. waters.com This can lead to a slight separation between the deuterated standard and the native analyte during liquid chromatography (LC). nih.govoup.com

This "isotope effect" becomes particularly problematic in complex matrices where ion suppression or enhancement varies across the chromatographic peak. waters.commyadlm.org If the analyte and 17β-Trenbolone-16,16,17-d3 elute at slightly different times, they may be subjected to different degrees of matrix-induced signal alteration, invalidating the core assumption of using an internal standard. waters.comoup.com Studies have shown that even minor retention time differences can lead to significant variations in matrix effects experienced by the analyte versus its deuterated standard. waters.com

Matrix Effects

Matrix effects, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, are a well-known challenge in LC-MS/MS analysis. myadlm.orgdshs-koeln.de While stable isotope-labeled standards like 17β-Trenbolone-16,16,17-d3 are employed specifically to compensate for these effects, their effectiveness can be compromised by the aforementioned chromatographic isotope effect. clearsynth.comoup.com If the analyte and internal standard are not exposed to the identical microenvironment within the ion source at the exact same time, the correction for ion suppression or enhancement will be incomplete, leading to analytical imprecision and inaccuracy. waters.commyadlm.org

In-Source Artifact Formation

Steroids can be susceptible to in-source chemical modifications that create analytical artifacts. A common artifact observed in the analysis of hydroxy steroids, particularly using atmospheric pressure chemical ionization (APCI), is the loss of 2n atomic mass units (amu), corresponding to oxidation. acs.orgresearchgate.net These MH+-2 and MH+-4 ions can be prominent and, in some cases, even represent the base peak in the mass spectrum, complicating structural assignments and potentially interfering with the detection of the true precursor ion. acs.org

The table below summarizes findings from a study on various steroids, illustrating the prevalence of these oxidation artifacts, which could potentially be a consideration in methods analyzing 17β-Trenbolone.

Table 1. Prevalence of Oxidation Artifacts (2n amu loss) in Steroid Analysis by APCI-MS. acs.org
Steroid ClassNumber AnalyzedNumber Showing 2n amu LossPercentage (%)
Δ⁵ Steroids221777.3%
Δ⁴ Steroids191789.5%
Estrogens3266.7%
Total443681.8%

To ensure robust and reliable results when using 17β-Trenbolone-16,16,17-d3, a summary of potential issues and mitigation strategies is provided below.

Table 2. Summary of Analytical Considerations and Mitigation Strategies.
Potential IssueCauseConsequenceMitigation Strategy
Hydrogen-Deuterium (H-D) ExchangeDeuterium labels in chemically labile positions; exposure to harsh pH. Inaccurate quantification (overestimation of analyte). Use standards with labels in stable, non-exchangeable positions; control pH during sample preparation and storage.
Chromatographic Isotope EffectPhysicochemical differences between deuterated and non-deuterated molecules. waters.comnih.govDifferential matrix effects; inaccurate quantification. oup.commyadlm.orgOptimize chromatographic conditions to achieve co-elution; verify co-elution across different matrices.
Differential Matrix EffectsSlight separation of analyte and internal standard combined with variable ion suppression/enhancement. waters.comImprecise and inaccurate results. waters.comImprove sample cleanup to reduce matrix components; ensure chromatographic co-elution. oup.com
In-Source Oxidation ArtifactsOxidation of hydroxyl groups in the mass spectrometer ion source (common in APCI). acs.orgresearchgate.netComplicated mass spectra; potential for misidentification or interference. acs.orgOptimize MS source conditions; consider alternative ionization techniques (e.g., ESI); be aware of potential artifact masses during method development.

Metabolic Pathway Elucidation and Biotransformation Research of Trenbolone Analogs Using Isotopic Tracers

Investigation of Metabolite Formation in In Vitro Systems (e.g., Microsomal Incubations, Cell Cultures)

In vitro systems, such as microsomal incubations and cell cultures, serve as valuable tools for investigating the initial stages of trenbolone (B1683226) metabolism. These controlled environments allow researchers to identify primary metabolites formed through enzymatic reactions.

Studies utilizing human hepatic enzyme preparations have demonstrated that the primary metabolic pathway for trenbolone in these systems is hydroxylation. dshs-koeln.de In vitro experiments with combined S9 and microsomal enzyme fractions have been shown to be effective in maximizing the formation of various metabolites. dshs-koeln.de For instance, the incubation of trenbolone with these fractions has led to the detection of at least one hydroxylated metabolite. dshs-koeln.de Furthermore, in vitro studies have successfully generated several monohydroxylated metabolites of trenbolone, as well as trenbolone-diketone. nih.govfrontiersin.org

The use of subcellular fractions, particularly from the liver, is beneficial for gaining insights into metabolic activities as xenobiotics are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes and uridine-5'-diphospho-glucuronosyltransferase (UGT). mdpi.com The development of in vitro models that correlate well with in vivo human excretion studies is a key objective in this area of research. dshs-koeln.de

Identification of Novel Trenbolone Metabolites through Deuterium (B1214612) Labeling

Deuterium labeling has proven to be a powerful technique for the identification of previously unknown trenbolone metabolites. By administering a deuterium-labeled version of trenbolone, researchers can track the metabolic fate of the compound and distinguish its metabolites from endogenous substances.

In one significant study, a single dose of 5-fold deuterated trenbolone was administered to a healthy male volunteer. nih.govwada-ama.orgnih.gov Subsequent analysis of urine samples collected over 30 days led to the identification of twenty deuterium-labeled metabolites. nih.govfrontiersin.orgwada-ama.orgnih.gov These metabolites included glucuronic acid, sulfo-, and potential cysteine-conjugates. nih.govfrontiersin.orgwada-ama.orgnih.gov The main metabolites identified were attributed to trenbolone-diol and potential trenbolone-diketone derivatives. nih.govwada-ama.orgnih.gov

Interestingly, most of the identified metabolites were found to be 4-fold deuterated, despite the administration of 5-fold deuterated trenbolone, suggesting that metabolic conversion predominantly occurs within the steroidal A or B ring. nih.govfrontiersin.org The 5-fold deuterated isomers of the well-known glucuronic acid-conjugated metabolites, trenbolone and epitrenbolone, were also confirmed. nih.govfrontiersin.org

The use of advanced analytical techniques, such as gas chromatography/thermal conversion/hydrogen isotope ratio mass spectrometry (GC-TC-IRMS) and liquid chromatography/high accuracy/high resolution mass spectrometry (LC-HRMS), has been crucial in the identification and characterization of these novel metabolites. nih.govnih.gov

Table 1: Selected Deuterated Trenbolone Metabolites Identified in a Human Elimination Study

Metabolite Proposed Structure Excretion Form
Metabolite 3 EpiTrenbolone Glucuronide
Metabolite 4 Trenbolone Glucuronide
Metabolite 7 Trenbolone-diol derivative Glucuronide
Metabolite 8 Trenbolone-diol derivative Sulfate (B86663)

Enzyme Kinetics and Metabolic Stability Studies of Trenbolone and its Derivatives

Understanding the enzyme kinetics and metabolic stability of trenbolone and its derivatives is essential for predicting their persistence and biotransformation rates in biological systems.

Studies on the biotransformation of trenbolone acetate (B1210297) metabolites under aerobic conditions have provided insights into their half-lives. For instance, kinetic analysis has yielded observed half-lives of approximately 0.9, 1.3, and 2.2 days for 17β-trenbolone, trendione (B1210584), and 17α-trenbolone, respectively, at 20°C. nih.gov However, colder conditions have been shown to increase these half-lives. nih.gov

In studies involving beef cattle excreta, conjugated trenbolone metabolites were found to degrade quickly to the free steroid with a half-life of 0.6 to 1.0 day. nih.gov The primary trenbolone acetate metabolite, 17α-trenbolone, exhibited a half-life of 5.1 to 9.5 days in these conditions. nih.gov These findings suggest that manure-borne steroids are more stable in excreta compared to soil microcosms. nih.gov

The interconversion between trenbolone metabolites is also a key aspect of their kinetics. For example, in biologically active microcosms, transformations between 17β-hydroxy and 17-keto species of trenbolone were observed to be dominant initially. doi.org

Comparative Metabolic Studies Across Research Models (excluding human clinical trials focused on effects)

Comparative metabolic studies across different animal models are crucial for understanding species-specific differences in biotransformation pathways. These studies help in extrapolating data from animal models to predict metabolism in other species.

A notable study compared the metabolism of trenbolone acetate in rats and cows. nih.gov In both species, the bile was the major route of excretion, and the parent compound, trenbolone acetate, was extensively hydrolyzed to 17β-trenbolone. nih.gov However, the subsequent major metabolic pathways differed significantly between the two species. nih.gov

In the rat, the major metabolic routes were the oxidation of the 17β-hydroxyl group to a 17-oxo group and hydroxylation at the 16α-position. nih.gov The three primary metabolites identified in rats were 17β-hydroxyestra-4,9,11-trien-3-one, 16α,17β-dihydroxyestra-4,9,11-trien-3-one, and 16α-hydroxyestra-4,9,11-trien-3,17-dione. nih.gov

In contrast, the major metabolic pathway in the heifer was 17α-epimerization, with the main metabolite being 17α-hydroxyestra-4,9,11-trien-3-one. nih.gov In both species, estra-4,9,11-trien-3,17-dione and other metabolites resulting from hydroxylation at various positions or aromatization of the A ring were considered minor products. nih.gov

Table 2: Major Trenbolone Metabolites in Rat vs. Heifer

Species Major Metabolic Pathway Primary Metabolites
Rat Oxidation and 16α-hydroxylation 17β-hydroxyestra-4,9,11-trien-3-one, 16α,17β-dihydroxyestra-4,9,11-trien-3-one, 16α-hydroxyestra-4,9,11-trien-3,17-dione

Research on Conjugation Pathways (e.g., Glucuronidation, Sulfation, Cysteine Conjugation)

Conjugation is a critical phase II metabolic process that increases the water solubility of xenobiotics, facilitating their excretion. For trenbolone, the primary conjugation pathways are glucuronidation and sulfation.

Research utilizing deuterium-labeled trenbolone has identified numerous conjugated metabolites. In a human study, twenty deuterium-labeled metabolites were identified, including those conjugated with glucuronic acid and sulfate. nih.govnih.gov Potential cysteine-conjugates were also detected. nih.govnih.gov The main metabolites, trenbolone-diol and trenbolone-diketone derivatives, were found to be excreted as both glucuronic acid and sulfo-conjugated analytes. nih.govnih.gov

Glucuronidation is a major pathway for steroid metabolism, and both trenbolone and its hydroxylated metabolites have been shown to undergo this process. dshs-koeln.dewikipedia.org The resulting glucuronides are more hydrophilic and are readily eliminated from the body, primarily in the urine. wikipedia.orgnih.gov Similarly, sulfation is another important conjugation pathway for steroids. Trenbolone and its epimer, epitrenbolone, are excreted as sulfate conjugates. nih.gov

The identification of these various conjugated metabolites provides a more complete picture of the biotransformation and elimination of trenbolone in the body.

Environmental Occurrence, Fate, and Transport Research of Trenbolone and Its Metabolites

Detection and Quantification Methodologies in Environmental Matrices (e.g., water, soil, sediment, manure)

The accurate measurement of trenbolone (B1683226) metabolites in complex environmental samples like water, soil, sediment, and manure is fundamental to understanding their environmental risk. Due to the often low concentrations of these compounds in the environment, highly sensitive and specific analytical methods are necessary. 17β-Trenbolone-16,16,17-d3 (d3-17β-trenbolone) is instrumental in these analytical efforts, serving as an internal standard in isotope dilution methods to ensure the accuracy and precision of quantification. purdue.edunih.govresearchgate.netnih.govwashington.edu

Isotope dilution is a technique where a known amount of an isotopically labeled version of the target analyte is added to a sample at the beginning of the analytical procedure. This allows for the correction of any loss of the analyte during sample preparation and analysis, as well as for matrix effects that can alter the analytical signal. Since deuterated analogs of 17α-trenbolone and trendione (B1210584) are not always commercially available, d3-17β-trenbolone is often used for the isotopic correction of all trenbolone metabolites. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a widely used technique for the analysis of trenbolone metabolites. This method requires a derivatization step to increase the volatility of the steroid compounds. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoro-acetamide-iodine (MSTFA-I2). purdue.eduresearchgate.net The use of d3-17β-trenbolone in this method has been shown to yield reliable and reproducible results across different environmental matrices. nih.gov Method recoveries for trenbolone metabolites in spiked water samples are typically in the range of 80-120%, with method detection limits between 0.5 and 1 ng/L. purdue.eduresearchgate.netwashington.edu For soil samples, detection limits are in the range of 4-6 ng/g dry weight. purdue.eduresearchgate.netwashington.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another key analytical method. A significant advantage of LC-MS/MS is that it generally does not require derivatization, which simplifies the sample preparation process. However, it can be more prone to matrix effects, making the use of an internal standard like d3-17β-trenbolone crucial for accurate quantification. nih.gov LC-MS/MS has been successfully applied to the analysis of trenbolone metabolites in various environmental samples, including airborne particulate matter. nih.gov

The following interactive table provides a summary of the analytical methods for trenbolone metabolites where 17β-Trenbolone-16,16,17-d3 is used as an internal standard.

Analytical TechniqueEnvironmental MatrixRole of 17β-Trenbolone-d3Typical Detection LimitsReference
GC-MS/MSWater, Soil, ManureIsotope Dilution Internal Standard0.5-1 ng/L (water), 4-6 ng/g (soil) purdue.eduresearchgate.netwashington.edu
LC-MS/MSWater, Airborne Particulate MatterIsotope Dilution Internal Standard3.27-4.87 ng/g (particulate matter) nih.gov

Environmental Degradation and Transformation Studies

The environmental persistence of trenbolone metabolites is a key factor in determining their potential for ecological impact. Research into their degradation and transformation pathways has revealed complex processes that are influenced by environmental conditions. It is important to note that the available research has focused almost exclusively on the non-deuterated forms of trenbolone (17α-trenbolone and 17β-trenbolone) and its primary metabolite, trendione. There is a notable lack of studies specifically investigating the environmental degradation and transformation of 17β-Trenbolone-16,16,17-d3.

Theoretically, the presence of deuterium (B1214612) atoms in 17β-Trenbolone-16,16,17-d3 could lead to a kinetic isotope effect, where the C-D bonds, being stronger than C-H bonds, might result in a slower rate of degradation for the deuterated compound compared to its non-deuterated counterpart. However, without specific experimental data, this remains a theoretical consideration. The following subsections summarize the research findings for the non-deuterated trenbolone metabolites, which can serve as a proxy for understanding the potential behavior of 17β-Trenbolone-16,16,17-d3.

Photolytic degradation, or the breakdown of compounds by sunlight, is a significant environmental fate process for trenbolone metabolites. Studies on the non-deuterated forms of trenbolone have shown that they can undergo photohydration in the presence of sunlight. This process involves the addition of a water molecule to the trenbolone structure, forming hydrated products. Interestingly, this process can be reversible. In the absence of light, these photoproducts can dehydrate and revert to the parent trenbolone compound. This reversible transformation suggests that trenbolone metabolites may persist in the environment longer than previously thought, with a cycle of degradation in daylight and regeneration in darkness.

Microbial activity plays a crucial role in the degradation of trenbolone metabolites in both aquatic and terrestrial environments. In aerobic conditions, both 17α-trenbolone and 17β-trenbolone can be biotransformed into trendione. nih.gov The rate of this transformation is influenced by factors such as temperature and moisture. For instance, in soil, the degradation rates of trenbolone isomers decrease with lower temperatures and reduced water availability. researchgate.net Under optimal conditions in soil, the half-lives of 17α- and 17β-trenbolone can be as short as a few hours to half a day. nih.gov However, in aquatic systems, trenbolone metabolites are likely to be more persistent. bohrium.com In autoclaved soils, where microbial activity is absent, no significant degradation of 17α- or 17β-trenbolone is observed, confirming the primary role of microorganisms in their breakdown. nih.gov

The stereochemistry of trenbolone metabolites is a critical factor in their environmental fate. The two main isomers, 17α-trenbolone and 17β-trenbolone, can interconvert in the environment, often through the intermediate metabolite, trendione. Research has shown that there is an enzymatic preference for the biotransformation between trendione and 17β-trenbolone. bohrium.com There is also evidence of stereoselective degradation, where one isomer degrades more rapidly than the other. In some sediments, the β-isomer (17β-trenbolone) has been observed to decay more rapidly than the α-isomer. nih.gov A small amount of 17α-trenbolone can also be converted back to 17β-trenbolone, likely via trendione as an intermediate. nih.gov These interconversions and stereoselective processes add complexity to the environmental behavior of trenbolone.

Sorption and Desorption Dynamics in Geochemical Research

Studies on 17α-trenbolone, 17β-trenbolone, and trendione have shown that their sorption to soil is strongly correlated with the organic carbon content of the soil. purdue.edu The sorption is also isomer-dependent, with trendione generally showing the strongest sorption, followed by 17β-trenbolone, and then 17α-trenbolone. purdue.edu The affinity of 17β-trenbolone for solids is expected to be greater than that of 17α-trenbolone, which would result in lower mobility of the β-isomer in soils. nih.gov Desorption studies have indicated that the sorption of trenbolone metabolites to soil is not fully reversible, suggesting that a portion of these compounds can become tightly bound to soil particles, reducing their potential for transport into aquatic systems.

The following table summarizes the organic carbon-normalized distribution coefficients (Koc) for the non-deuterated trenbolone metabolites, which indicate their tendency to sorb to soil organic matter.

CompoundAverage log Koc (L/kg)Implication for Environmental Mobility
17α-Trenbolone2.77 ± 0.12Higher mobility
17β-Trenbolone3.08 ± 0.1Moderate mobility
Trendione3.38 ± 0.19Lower mobility

Data sourced from a study on various agricultural soils. purdue.edu

Ecological Fate Modeling and Predictive Research on Environmental Persistence

Ecological fate models are valuable tools for predicting the long-term persistence and transport of environmental contaminants. These models integrate data on a compound's physical and chemical properties, degradation rates, and sorption behavior to simulate its distribution in the environment over time.

Currently, there are no specific ecological fate models developed for 17β-Trenbolone-16,16,17-d3. The modeling efforts have been focused on the environmentally relevant, non-deuterated trenbolone metabolites. These models are used to estimate the potential for these compounds to reach surface waters from agricultural lands where they are applied with manure.

The persistence of trenbolone metabolites is a significant factor in these models. For example, in liquid manure, the half-life of the 17α-isomer of trenbolone has been reported to be as long as 267 days. nih.gov The degradation rates are influenced by environmental conditions, with half-lives for trenbolone isomers being as short as 2-3 days at colder temperatures (5°C) even under favorable moisture conditions. nih.gov Predictive models suggest that under certain conditions, such as runoff from manured fields, the concentrations of trenbolone metabolites in receiving waters could exceed the lowest observable effect levels for aquatic organisms. purdue.edu The complex interplay of degradation, sorption, and transport processes, including the potential for reversible phototransformation, highlights the challenges in accurately predicting the environmental persistence of these compounds.

Bioaccumulation and Biomonitoring Studies in Aquatic Organisms

The investigation into the bioaccumulation and biomonitoring of trenbolone and its metabolites in aquatic environments is crucial for understanding the potential ecological risks posed by this potent synthetic androgen. While 17β-Trenbolone-16,16,17-d3 is primarily utilized as an internal standard in analytical methods for the accurate quantification of trenbolone metabolites in environmental samples, research on the bioaccumulation of the parent compounds, 17β-trenbolone, 17α-trenbolone, and trendione, provides valuable insights into their environmental fate and impact on aquatic life. daneshyari.comnih.govresearchgate.netresearchgate.net

Studies have demonstrated that metabolites of trenbolone acetate (B1210297) (TBA), the administered form of the growth promoter, can be detected in surface waters, often in the low nanogram per liter (ng/L) range, particularly in areas associated with animal feedlots. nih.govnih.gov These concentrations are considered biologically relevant and have prompted research into how these compounds accumulate in the tissues of aquatic organisms.

Detailed Research Findings

Research has shown that fish exposed to 17β-trenbolone in laboratory settings can accumulate the compound. For instance, a study on fathead minnows ( Pimephales promelas ) exposed to 17β-trenbolone for 21 days reported a relatively low bioconcentration factor (BCF) of approximately 13. nih.gov The bioconcentration factor is a key metric used to assess the potential for a chemical to accumulate in an organism from the surrounding water.

In another study, eastern mosquitofish (Gambusia holbrooki) were exposed to an environmentally relevant concentration of 17β-trenbolone (average measured concentration of 3.0 ± 0.2 ng/L) for 21 days. nih.govsquarespace.comdiva-portal.org The results indicated that trenbolone could be detected in whole-body samples of the fish. squarespace.com Interestingly, the study also found that temperature influenced the bioaccumulation, with fish at 30°C having higher BCFs than those at 20°C. squarespace.com Furthermore, female mosquitofish exhibited higher BCFs than males. squarespace.com

The bioavailability of sediment-associated trenbolone to aquatic organisms has also been a subject of investigation. One study demonstrated that female fathead minnows exposed to sediment-associated 17β-trenbolone experienced significant reductions in hepatic vitellogenin, indicating that the compound is bioavailable from sediment and can elicit a biological response. nih.gov

Biomonitoring efforts in the field have detected trenbolone residues in fish from various locations. A study on Nile tilapia (Oreochromis niloticus) collected from markets in Cairo and Giza found mean values of trenbolone acetate in fish muscle to be 0.227 ± 0.007 ppb. bu.edu.eg

The primary metabolites of trenbolone acetate, 17α-trenbolone and 17β-trenbolone, are known to be stable in animal wastes and are relatively potent androgens in fish. researchgate.net The occurrence of these metabolites in feedlot discharge and downstream river water highlights the pathways for aquatic organism exposure. researchgate.net

Data Tables

Bioconcentration of 17β-Trenbolone in Fish

SpeciesExposure ConcentrationExposure DurationBioconcentration Factor (BCF)Tissue Measured
Fathead Minnow (Pimephales promelas)Not Specified21 days~13Whole Body
Eastern Mosquitofish (Gambusia holbrooki)~3.0 ng/L21 daysHigher in females and at 30°CWhole Body

Concentrations of Trenbolone in Field-Collected Fish

SpeciesLocationTissueMean Concentration (ppb)
Nile Tilapia (Oreochromis niloticus)Cairo and Giza marketsMuscle0.227 ± 0.007

Future Directions and Emerging Research Avenues for 17β Trenbolone 16,16,17 D3 in Academia

Development of Novel and More Sensitive Analytical Platforms

The primary application of 17β-Trenbolone-16,16,17-d3 is as an internal standard for isotope dilution methods, which are considered the gold standard for quantitative analysis. Future research will continue to leverage this compound to push the boundaries of detection and quantification of trenbolone (B1683226) and its metabolites (17α-trenbolone and trendione) in increasingly complex matrices.

The development of analytical methods using gas chromatography-tandem mass spectrometry (GC/MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on deuterated standards like d3-17β-trenbolone to correct for matrix effects and variations in sample preparation and instrument response. researchgate.netresearchgate.net Studies have demonstrated the achievement of low method detection limits, in the range of 0.5-1.0 ng/L for trenbolone metabolites in water and 4-6 ng/g in surface soils, by employing these isotope dilution methods. researchgate.netresearchgate.net Method recoveries in various environmental water samples consistently range from 80-120%, highlighting the robustness and accuracy afforded by the use of d3-17β-trenbolone. researchgate.net

Future work is expected to focus on:

Micro-extraction Techniques: Miniaturizing sample preparation steps to reduce solvent consumption and analysis time while maintaining low detection limits.

High-Resolution Mass Spectrometry (HRMS): Combining deuterated standards with HRMS can enable non-targeted screening for unknown transformation products while providing confident quantification of known analytes.

Direct Analysis Methods: Exploring techniques like Direct Analysis in Real Time (DART) coupled with mass spectrometry could provide rapid, high-throughput screening of environmental samples, with deuterated standards playing a key role in method validation and quality control. lcms.cz

Integration with Advanced Omics Technologies for Comprehensive Biological Impact Assessments

Beyond simple quantification, 17β-Trenbolone-16,16,17-d3 is a valuable tool for metabolomics and proteomics studies aimed at understanding the systemic effects of trenbolone exposure. By using the deuterated compound, researchers can trace metabolic pathways and identify changes in protein expression that result from exposure to this potent androgen.

While direct studies integrating 17β-Trenbolone-16,16,17-d3 into 'omics' platforms are still an emerging field, the groundwork has been laid by research showing the profound biological effects of trenbolone. For instance, studies have demonstrated that 17β-trenbolone can contribute to neurodegeneration by inducing apoptosis in hippocampal neurons and altering the accumulation of β-amyloid peptides. nih.gov Such findings open the door for future proteomics and metabolomics research to elucidate the specific molecular pathways involved.

Future research directions include:

Stable Isotope Labeling in Culture (SILAC): Using deuterated trenbolone in cell culture systems to precisely quantify changes in protein expression profiles upon exposure.

Metabolic Flux Analysis: Tracing the biotransformation of deuterated trenbolone in vivo or in vitro to map its metabolic fate and identify all resulting metabolites.

Lipidomics and Steroidomics: Applying advanced mass spectrometry techniques to investigate how trenbolone exposure, traced with its deuterated analog, alters the profiles of endogenous steroids and other lipids, providing a comprehensive picture of endocrine disruption.

Refined Studies of Isomer-Specific Biotransformation and Environmental Pathways

Trenbolone acetate (B1210297) (TBA) is rapidly hydrolyzed in vivo and in the environment to its primary metabolites, 17β-trenbolone and 17α-trenbolone, which can be further oxidized to trendione (B1210584). creative-diagnostics.comnih.gov These isomers exhibit different biological activities and environmental stabilities. nih.govnih.gov 17β-Trenbolone-16,16,17-d3 is instrumental in designing experiments to unravel the complex, isomer-specific pathways of biotransformation.

Studies using microcosms dosed with trenbolone metabolites have shown that interconversion between the isomers is a critical aspect of their environmental fate. washington.edu For example, in aerobic aquatic systems, 17β-trenbolone tends to degrade more rapidly than 17α-trenbolone, with both converting to trendione. washington.edunih.gov The half-life of 17β-trenbolone at 20°C has been observed to be approximately 0.9 days, compared to 2.2 days for the 17α isomer. nih.gov Research has also highlighted an enzymatic preference for the biotransformation between trendione and 17β-trenbolone. nih.gov The use of a deuterated standard in such studies allows for precise tracking of the disappearance of the parent compound and the appearance of its transformation products.

Future research will likely focus on:

Stereoselective Transformation: Investigating the specific enzymes and microbial communities responsible for the preferential degradation or epimerization of 17β-trenbolone over 17α-trenbolone in different environmental compartments.

Photodegradation and Reversion: Elucidating the role of sunlight in the degradation of trenbolone isomers and investigating phenomena where photodegraded products can revert to biologically active forms, a process that could be meticulously tracked using isotopically labeled parent compounds. researchgate.netunr.edu

Application in Tracing Anthropogenic Steroid Movement and Attenuation in Environmental Systems

The primary route of trenbolone into the environment is through agricultural runoff from cattle feedlots where trenbolone acetate is used as a growth promoter. nih.gov 17β-Trenbolone-16,16,17-d3 can be used as a spike-in tracer in field studies to simulate a contamination event and track the movement, partitioning, and degradation of the steroid in real-world environmental systems like soils, streams, and wetlands.

By adding a known amount of the deuterated standard to a system, researchers can follow its "signal" through various environmental compartments. This approach allows for the determination of:

Attenuation Rates: How quickly the compound is removed from the water column through processes like sorption to sediment and microbial degradation.

Transport Dynamics: Understanding how far the steroid travels from its source and its distribution between aqueous and solid phases.

Mass Balance: Accurately accounting for the fate of the steroid in a given system, distinguishing between degradation and simple sequestration.

For example, field studies have detected trenbolone metabolites at concentrations up to 1,700 ng/L in feedlot lagoon water and have shown the potential for transport into receiving waters. purdue.eduresearchgate.net Using a deuterated tracer in controlled field releases or mesocosm studies would provide invaluable data on the efficiency of natural and engineered attenuation systems (e.g., vegetative filter strips) in mitigating the transport of these contaminants. researchgate.net

Collaborative and Interdisciplinary Research Initiatives Leveraging Deuterated Steroid Standards

The availability of high-purity, well-characterized standards like 17β-Trenbolone-16,16,17-d3 is a cornerstone of effective interdisciplinary research. isotope.com It allows for robust analytical methods that can be confidently applied across different fields, from environmental chemistry to toxicology and endocrinology.

Such collaborative efforts are essential for a holistic understanding of the risks posed by environmental steroids. For instance:

Environmental chemists can use the standard to accurately measure trenbolone concentrations in various environmental media. nih.gov

Ecotoxicologists can then use these environmentally relevant concentrations in controlled exposure studies to assess the effects on aquatic organisms like fish, where trenbolone is known to cause endocrine disruption. nih.govnih.gov

Molecular biologists can investigate the underlying mechanisms of toxicity, such as receptor binding and changes in gene expression, linking environmental exposure to biological response. nih.gov

By providing a common, reliable tool for quantification, deuterated standards facilitate the integration of data from these diverse fields. This synergy is crucial for developing effective risk assessment models and regulatory policies to protect environmental and human health from the impacts of potent synthetic steroids. mdpi.com

Q & A

Q. What is the role of 17β-Trenbolone-16,16,17-d3 in quantitative mass spectrometry, and how should it be prepared for use as an internal standard?

  • Methodological Answer : 17β-Trenbolone-16,16,17-d3 serves as a deuterated internal standard (IS) to correct for matrix effects and analyte loss during extraction. Prepare a stock solution in methanol (e.g., 1 mg/mL) and dilute to working concentrations (e.g., 100 ng/mL) in acetonitrile or a solvent compatible with the sample matrix. Spike the IS into samples prior to extraction to account for procedural variability. Validate recovery rates (85–115%) using matrix-matched calibration curves .

Q. What are the critical storage conditions for 17β-Trenbolone-16,16,17-d3 to ensure long-term stability?

  • Methodological Answer : Store lyophilized 17β-Trenbolone-16,16,17-d3 at -20°C in airtight, light-protected vials. For solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Stability tests under accelerated degradation conditions (e.g., 40°C for 24 hours) can confirm integrity. Degradation >5% warrants reformulation .

Q. How do researchers confirm the isotopic purity of 17β-Trenbolone-16,16,17-d3?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to assess isotopic enrichment. Compare the [M+H]+ ion cluster (e.g., m/z 271.2 for non-deuterated vs. m/z 274.2 for deuterated). Purity ≥98% is required for reliable quantification. Cross-check with nuclear magnetic resonance (NMR) for positional deuterium verification .

Q. What analytical techniques are most suited for detecting 17β-Trenbolone-16,16,17-d3 in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode is optimal. Use a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions such as m/z 274.2 → 253.2 (quantifier) and 274.2 → 165.1 (qualifier) .

Advanced Research Questions

Q. How can chromatographic separation distinguish 17β-Trenbolone-16,16,17-d3 from its non-deuterated analog in complex matrices?

  • Methodological Answer : Optimize retention time differences using a phenyl-hexyl column, which enhances separation of structurally similar steroids. Adjust mobile phase pH (e.g., ammonium acetate at pH 6.8) and temperature (40–50°C). Validate resolution (R > 1.5) using spiked matrix samples. HRMS with <3 ppm mass accuracy further reduces misidentification .

Q. What strategies mitigate isotopic interference when using 17β-Trenbolone-16,16,17-d3 in multiplexed steroid panels?

  • Methodological Answer : Avoid co-eluting isotopes by optimizing gradients and dwell times. For HRMS, use narrow isolation windows (e.g., 1 m/z) and monitor unique fragment ions. Perform cross-reactivity tests with panels of 20+ steroids to confirm specificity. Computational tools (e.g., Skyline) can predict and resolve overlaps .

Q. How should discrepancies in recovery rates of 17β-Trenbolone-16,16,17-d3 across studies be investigated?

  • Methodological Answer : Conduct spike-and-recovery experiments in representative matrices (e.g., plasma, soil). Compare extraction methods (SPE vs. SLE) and solvent polarity. If recovery varies >20%, assess matrix ion suppression via post-column infusion. Normalize using deuterated IS and report %RSD for inter-laboratory reproducibility .

Q. What in silico and empirical approaches validate the specificity of 17β-Trenbolone-16,16,17-d3 in endocrine disruption studies?

  • Methodological Answer : Perform molecular docking simulations to predict receptor binding (e.g., androgen receptor) and compare with non-deuterated trenbolone. Empirically, use competitive binding assays (e.g., AR-CALUX) to confirm bioequivalence. Cross-validate with LC-HRMS/MS to exclude metabolic interference .

Data Contradiction Analysis

Q. Why do some studies report variable half-lives for 17β-Trenbolone-16,16,17-d3 in aquatic systems?

  • Methodological Answer : Differences arise from environmental factors (pH, microbial activity) and experimental design. Standardize test conditions (OECD 308 guidelines) and use isotopically labeled controls. Measure degradation products (e.g., trendione) via LC-MS/MS to account for biotic vs. abiotic pathways .

Q. How can conflicting data on 17β-Trenbolone-16,16,17-d3’s stability in biological matrices be resolved?

  • Methodological Answer :
    Conduct stability studies under varying storage durations and temperatures. Use ANOVA to compare degradation rates. If instability is observed, add antioxidants (e.g., ascorbic acid) or protease inhibitors. Publish raw chromatograms and calibration slopes for transparency .

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